molecular formula C17H18FN3O2 B5293043 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol

Cat. No. B5293043
M. Wt: 315.34 g/mol
InChI Key: LPAIROFYPNEXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of drug discovery and development. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an important enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a critical role in the pathogenesis of various diseases, including asthma, allergic rhinitis, and atherosclerosis.

Mechanism of Action

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor exerts its pharmacological effects by inhibiting the activity of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, which is an integral membrane protein that binds to arachidonic acid and facilitates its conversion to leukotrienes. By blocking the biosynthesis of leukotrienes, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor reduces inflammation and improves lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).
Biochemical and Physiological Effects:
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have several biochemical and physiological effects, including inhibition of leukotriene biosynthesis, reduction of inflammation, and improvement of lung function. In a recent study, Kalgutkar et al. (2020) reported that 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor significantly reduced the production of leukotrienes in human cell lines and ex vivo studies. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).

Advantages and Limitations for Lab Experiments

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has several advantages for lab experiments, including its potency and selectivity for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have good pharmacokinetic properties, including oral bioavailability and moderate half-life (Kalgutkar et al., 2020). However, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has significant potential for therapeutic applications in various diseases, including asthma, allergic rhinitis, and atherosclerosis. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor could be used as a tool compound to study the role of leukotrienes in various diseases and to identify novel therapeutic targets.
In conclusion, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol makes it an attractive candidate for drug discovery and development. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials.

Synthesis Methods

The synthesis of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor involves several steps, including the formation of a piperidine ring, introduction of a pyridine ring, and coupling with a fluorophenyl group. The detailed synthesis method has been described in several research articles, including a recent study by Kalgutkar et al. (2020). The authors reported a scalable and efficient synthesis method for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor, which involves the use of a chiral auxiliary to control the stereochemistry of the piperidine ring.

Scientific Research Applications

6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated the efficacy of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor in reducing inflammation and improving lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017). Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have anti-inflammatory effects in human cell lines and ex vivo studies (Kalgutkar et al., 2020).

properties

IUPAC Name

[3-(3-fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-12-3-1-4-13(9-12)20-14-5-2-8-21(11-14)17(23)16-7-6-15(22)10-19-16/h1,3-4,6-7,9-10,14,20,22H,2,5,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAIROFYPNEXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.